molecular formula C9H8BrN B159833 6-Bromo-1-methyl-1H-indole CAS No. 125872-95-9

6-Bromo-1-methyl-1H-indole

Cat. No. B159833
Key on ui cas rn: 125872-95-9
M. Wt: 210.07 g/mol
InChI Key: PXHJDPPKNUGKPM-UHFFFAOYSA-N
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Patent
US06306852B1

Procedure details

Cuprous cyanide (12.8 g, 143 mmol) was added to a stirred solution of 6-bromo-1-methylindole (10 g, 47 mmol) in N-methylpyrrolidinone (60 ml) under a nitrogen atmosphere. The reaction mixture was heated at 150° C. for 48 h. The reaction mixture was cooled and partitioned between ethyl acetate (200 ml) and aqueous ammonia (200 ml of 0.88 M). The organic layer was washed with brine (3×200 ml), dried (MgSO4) and concentrated. Flash column chromatography (elution with 70% hexane/30% ethyl acetate) gave the product as a crystalline white solid (5.3 g).
[Compound]
Name
Cuprous cyanide
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][N:8]2[CH3:11])=[CH:4][CH:3]=1.[CH3:12][N:13]1CCCC1=O>>[C:12]([C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][N:8]2[CH3:11])=[CH:4][CH:3]=1)#[N:13]

Inputs

Step One
Name
Cuprous cyanide
Quantity
12.8 g
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C2C=CN(C2=C1)C
Name
Quantity
60 mL
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (200 ml) and aqueous ammonia (200 ml of 0.88 M)
WASH
Type
WASH
Details
The organic layer was washed with brine (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Flash column chromatography (elution with 70% hexane/30% ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C2C=CN(C2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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